![molecular formula C9H15NO5S B1201498 N-Acetyl-S-(2-carboxypropyl)cysteine CAS No. 73614-35-4](/img/structure/B1201498.png)
N-Acetyl-S-(2-carboxypropyl)cysteine
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Description
N-Acetyl-S-(2-carboxypropyl)cysteine, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO5S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Mechanism of Action
N-Acetyl-S-(2-carboxypropyl)cysteine has the molecular formula C9H15NO5S and a molecular weight of approximately 249.29 g/mol. Its structure includes an acetyl group and a carboxypropyl side chain, contributing to its solubility and reactivity in biological systems. The compound is known to exhibit antioxidant properties, which involve scavenging reactive oxygen species (ROS) and modulating cellular defense mechanisms through pathways like Nrf2 activation .
Antioxidant Activity
This compound demonstrates significant antioxidant activity by activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.
Detoxification Mechanisms
As a metabolite of acrylamide, this compound plays a vital role in detoxifying neurotoxic substances. It enhances the solubility of acrylamide metabolites through conjugation with glutathione, facilitating their excretion from the body. Studies indicate that it can mitigate cytotoxic effects in renal tubular epithelial cells, suggesting its protective role against environmental toxins .
Diagnostic Potential
Recent studies have identified this compound as a candidate metabolite for diagnosing ECHS1 deficiency, a metabolic disorder affecting mitochondrial fatty acid oxidation. Elevated levels of this compound in urine can serve as biomarkers for early diagnosis, highlighting its clinical significance .
ECHS1 Deficiency Diagnosis
A study involving patients with ECHS1 deficiency showed that elevated urinary levels of this compound correlated with the disorder's severity. The research involved biochemical and genetic analyses to establish its potential as a diagnostic marker .
Protective Effects Against Chemotherapy-Induced Toxicity
Another investigation explored the protective effects of this compound on renal cells exposed to cisplatin, a common chemotherapeutic agent. The compound was found to reduce DNA damage and activate repair pathways, indicating its therapeutic potential in reducing nephrotoxicity associated with cancer treatments .
Neurodegenerative Diseases
Research is ongoing into the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that it may inhibit the formation of protein aggregates associated with these conditions, offering a potential therapeutic avenue.
Environmental Protection
The compound has shown promise in enhancing cellular protection against oxidative damage caused by environmental pollutants like copper oxide nanoparticles. This underscores its potential utility as an environmental protectant .
Properties
CAS No. |
73614-35-4 |
---|---|
Molecular Formula |
C9H15NO5S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m0/s1 |
InChI Key |
NCVHUCCOTCVUCB-MSZQBOFLSA-N |
SMILES |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)NC(=O)C)C(=O)O |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O |
Synonyms |
N-acetyl-S-(2-carboxypropyl)cysteine NACPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.